REACTION_SMILES
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[C:1](=[O:2])([n:3]1[cH:4][n:5][cH:6][cH:7]1)[n:8]1[cH:9][cH:10][n:11][cH:12]1.[Cl:26][CH2:27][Cl:28].[OH2:25].[OH:13][CH2:14][CH2:15][N:16]1[CH2:17][CH2:18][N:19]([C:22]([CH3:23])=[O:24])[CH2:20][CH2:21]1>>[C:1](=[O:2])([n:3]1[cH:4][n:5][cH:6][cH:7]1)[O:13][CH2:14][CH2:15][N:16]1[CH2:17][CH2:18][N:19]([C:22]([CH3:23])=[O:24])[CH2:20][CH2:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCN(CCO)CC1
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Name
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Type
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product
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Smiles
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CC(=O)N1CCN(CCOC(=O)n2ccnc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |